8-(4-fluorophenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-fluorophenyl)-N-octyl-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O2/c1-2-3-4-5-6-7-12-22-18(27)17-19(28)26-14-13-25(20(26)24-23-17)16-10-8-15(21)9-11-16/h8-11H,2-7,12-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUNYHRZWNHCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorophenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves a multi-step process:
Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-c][1,2,4]triazine ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as a reagent.
Attachment of the Octyl Chain: The octyl chain is attached via an alkylation reaction, typically using an octyl halide in the presence of a base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(4-fluorophenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(4-fluorophenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 8-(4-fluorophenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications
The target compound’s structural analogs differ primarily in aryl substituents and N-alkyl chains, which influence physicochemical and biological properties. Key examples include:
- 8-(4-Methoxyphenyl)-N-(3-(1H-imidazol-1-yl)propyl)-4-oxo analog (): Features a methoxy group (electron-donating) instead of fluorine, with a shorter, polar imidazole-containing side chain. This may reduce metabolic stability compared to the fluorophenyl-octyl combination .
- 8-(4-Ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo analog (CAS 946361-65-5; ): Substitutes fluorine with ethoxy and replaces the octyl chain with a benzyl group. The ethoxy group enhances lipophilicity slightly, while the benzyl moiety may alter binding specificity .
- 4-Amino-N-(4-methoxyphenyl)pyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (): Replaces the imidazo-triazine core with a pyridopyrazolo-triazine system.
Biological Activity
The compound 8-(4-fluorophenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic derivative with potential pharmacological applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a fluorinated phenyl group and an octyl side chain attached to an imidazo-triazine core. This unique structure may contribute to its biological properties.
The biological activity of the compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biological pathways. For example, it may exhibit inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in inflammatory processes.
- Receptor Modulation : Preliminary studies indicate that this compound could modulate receptor activities related to neurotransmission and cell signaling pathways.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of the compound:
| Assay Type | Target | IC50 Value (µM) | Comments |
|---|---|---|---|
| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 10.4 | Moderate inhibition observed. |
| Butyrylcholinesterase (BChE) | 7.7 | Significant activity noted. | |
| COX Inhibition | COX-2 | 15.0 | Potential anti-inflammatory properties. |
| Lipoxygenase Inhibition | LOX-15 | 12.5 | Effective against leukotriene synthesis. |
These results suggest that the compound may have therapeutic potential in treating conditions like Alzheimer's disease and other inflammatory disorders due to its dual inhibition of cholinesterases and COX enzymes.
Cytotoxicity Studies
Cytotoxicity assessments were performed using various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited moderate cytotoxic effects with an IC50 value of 25 µM.
- Hek293 (Human Embryonic Kidney) : Lower cytotoxicity was observed with an IC50 value exceeding 50 µM.
These findings indicate that while the compound has some cytotoxic effects on cancer cells, it may have a favorable safety profile in non-cancerous cells.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Alzheimer's Disease Model : In animal models simulating Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests potential neuroprotective effects.
- Inflammation Models : In rodent models of inflammation, treatment with the compound led to significant reductions in inflammatory markers such as TNF-alpha and IL-6, indicating its role as a potential anti-inflammatory agent.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 8-(4-fluorophenyl)-N-octyl-4-oxo-imidazo-triazine-3-carboxamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) to isolate the target compound with >95% purity .
- Catalysts : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency for fluorophenyl incorporation .
Q. How can researchers validate the structural identity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : Compare H and C NMR spectra with computed data (e.g., DFT/B3LYP/6-31G(d)) to confirm substituent positions .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] at m/z 457.21 .
- X-ray Crystallography : Resolve crystal structure to validate fused triazine-imidazole ring geometry .
Advanced Research Questions
Q. How should researchers address contradictory biological activity data (e.g., IC50_{50}50 variability) across assays?
- Methodological Answer : Discrepancies may arise due to assay conditions or cellular context. Mitigation strategies include:
- Orthogonal Assays : Validate activity using both cell viability (MTT) and target-specific enzymatic assays (e.g., kinase inhibition) .
- Structural Analysis : Perform molecular docking (PDB: 3T88, 4YN7) to identify binding mode variations under different pH or co-solvent conditions .
- Data Normalization : Use internal controls (e.g., staurosporine) to standardize IC values across labs .
Q. What strategies can elucidate the structure-activity relationship (SAR) of the N-octyl chain in this compound?
- Methodological Answer : Systematically modify the alkyl chain and evaluate effects:
- Synthetic Modifications : Replace the octyl group with shorter (C4) or branched (isooctyl) chains via reductive amination .
- Lipophilicity Assessment : Measure logP values (e.g., shake-flask method) to correlate chain length with membrane permeability .
- Biological Testing : Compare cytotoxicity (e.g., HepG2 vs. MCF-7 cells) to identify optimal chain length for tumor selectivity .
Q. How can researchers design pharmacokinetic studies for this compound?
- Methodological Answer : Focus on in vitro and in vivo ADME profiling:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (%) .
- In Vivo Clearance : Administer IV/PO doses in rodent models and calculate AUC using non-compartmental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
